molecular formula C9H9BrO B2376291 8-Bromoisochroman CAS No. 846037-83-0

8-Bromoisochroman

Cat. No.: B2376291
CAS No.: 846037-83-0
M. Wt: 213.074
InChI Key: AGVNTWBJYBSROH-UHFFFAOYSA-N
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Description

Regioselective Bromination Strategies for Isochroman (B46142) Systems

Achieving regioselectivity in the bromination of the isochroman ring system is crucial for accessing specific isomers like 8-bromoisochroman. Various methods have been developed to control the position of bromine introduction.

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the benzene (B151609) ring of the isochroman core. libretexts.org The outcome of this reaction is highly dependent on the directing effects of the substituents already present on the aromatic ring and the choice of brominating agent. For activated aromatic rings, reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed. libretexts.orgcommonorganicchemistry.com The reaction proceeds through the formation of a positively charged arenium ion intermediate, which then loses a proton to restore aromaticity. libretexts.org To enhance the electrophilicity of bromine, especially for less reactive substrates, a Lewis acid catalyst is often required. libretexts.org The use of reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) offers a mild and highly regioselective method for the para-bromination of activated aromatic compounds. organic-chemistry.org Another approach involves the in-situ generation of electrophilic bromine from potassium bromide (KBr) using an oxidant like orthoperiodic acid, providing an environmentally friendlier alternative to molecular bromine. organic-chemistry.org The development of continuous flow protocols for electrophilic bromination, where bromine is generated in situ, further enhances the safety and sustainability of this transformation. mdpi.com

Reagent/SystemKey Features
Br₂/Lewis AcidClassical method, requires catalyst for less activated rings. libretexts.org
N-Bromosuccinimide (NBS)Milder alternative to Br₂, often used for activated systems. commonorganicchemistry.comyoutube.com
TBBDA/PBBSMild, highly para-selective for activated aromatics, reusable byproducts. organic-chemistry.org
KBr/H₅IO₆In-situ generation of electrophilic bromine, environmentally benign. organic-chemistry.org
In-situ Br₂ (Flow)Enhanced safety and control over the reaction. mdpi.com

Free radical bromination offers an alternative strategy, particularly for the substitution at benzylic positions. However, controlling regioselectivity on the aromatic ring via a radical pathway is less common. Benzylic bromination typically utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and is usually performed in a non-polar solvent like carbon tetrachloride under thermal or photochemical conditions. commonorganicchemistry.combyjus.com This method proceeds via a radical chain mechanism involving the abstraction of a benzylic hydrogen atom by a bromine radical. byjus.com While highly effective for benzylic positions, this method is generally not employed for the direct synthesis of this compound from isochroman itself, as it would favor substitution on the methylene (B1212753) groups of the dihydropyran ring.

Copper(II) bromide (CuBr₂) has emerged as a versatile reagent in organic synthesis, capable of acting as both a brominating agent and a catalyst. thieme-connect.comthieme-connect.com It can be used for the regioselective bromination of various aromatic compounds. thieme-connect.comresearchgate.net In some cases, depending on the reaction conditions, CuBr₂ can facilitate both bromination and oxidation. For instance, the reaction of isochromans with an excess of CuBr₂ can lead to oxidation and bromination to yield 2-(2-bromoethyl)benzaldehydes. thieme-connect.comresearchgate.net This reagent can also be used for the regioselective bromination of other heterocyclic systems, such as azaindoles and diazaindoles, under mild conditions. researchgate.net The mechanism is believed to involve either the reaction of in-situ generated enolates with a cationic Cu-Br species or an electrophilic aromatic substitution pathway. researchgate.net

ReagentApplicationOutcomeReference
Copper(II) BromideOxidation-bromination of isochromans2-(2-bromoethyl)benzaldehydes thieme-connect.comresearchgate.net
Copper(II) BromideRegioselective bromination of azaindoles3-Bromoazaindoles researchgate.net

Cyclization Reactions for Isochroman Ring Formation Featuring Bromine Substitution

An alternative and often more controlled approach to synthesizing this compound and its analogs involves constructing the isochroman ring from precursors that already contain the desired bromine atom. This strategy allows for precise control over the bromine's position.

Transition metal catalysts and promoters play a pivotal role in modern organic synthesis, enabling a wide range of cyclization reactions. Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that can promote the cyclization of various substrates to form heterocyclic systems. nih.govnih.govrsc.org For instance, TiCl₄-promoted cyclization of acetals derived from phenethyl alcohols provides a good yield of 3,4-dihydro-1H-2-benzopyrans (isochromans). researchgate.net This methodology can be applied to substrates bearing a bromine atom on the aromatic ring to produce the corresponding brominated isochromans. TiCl₄ has also been effectively used in N-iminium ion cyclizations to construct complex polycyclic systems. cas.cn

Bismuth(III) triflate (Bi(OTf)₃) is another effective and environmentally friendly Lewis acid catalyst for various organic transformations, including the synthesis of isochromans. conicet.gov.arbeilstein-journals.org It can promote the oxa-Pictet-Spengler reaction between β-phenethyl alcohols and aldehydes to afford 1-substituted isochromans in high yields under mild conditions. conicet.gov.ar This method is tolerant of various functional groups, and by using a brominated β-phenethyl alcohol as the starting material, this compound derivatives can be readily accessed. The reaction is believed to proceed through the formation of an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization. conicet.gov.ar

Promoter/CatalystReaction TypeSubstratesProduct
TiCl₄Lewis acid-promoted cyclizationAcetals of phenethyl alcoholsIsochromans
Bi(OTf)₃Oxa-Pictet-Spengler reactionβ-Phenethyl alcohols and aldehydes1-Substituted isochromans

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of complex molecules, offering high selectivity and milder reaction conditions. Halogen-induced cyclizations, such as halolactonization and haloetherification, are well-established methods for constructing heterocyclic rings. mdpi.com Lewis base catalysis has been shown to be effective in bromo- and iodolactonization reactions. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Vanadium-dependent haloperoxidases, such as vanadium chloroperoxidase (VCPO) from the fungus Curvularia inaequalis, have demonstrated remarkable catalytic activity in various halogenation and cyclization reactions. nih.govudel.edursc.org This enzyme can catalyze the chemoenzymatic cyclization of 2-vinylbenzoic acids in the presence of KBr and H₂O₂ to produce 4-hydroxyisochroman-1-ones. nih.govresearchgate.net This halocyclization proceeds under environmentally friendly conditions and offers an alternative pathway for the synthesis of functionalized isochromanone cores. nih.govresearchgate.net While the direct synthesis of this compound using this enzyme has not been explicitly reported, the principle of enzymatic halocyclization provides a promising avenue for future research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNTWBJYBSROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846037-83-0
Record name 8-bromo-3,4-dihydro-1H-2-benzopyran
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Reactivity and Reaction Mechanisms of 8 Bromoisochroman

C-Br Bond Functionalization and Transformations

The presence of a bromine atom on the aromatic ring of 8-bromoisochroman offers a versatile handle for a variety of chemical transformations. The functionalization of the carbon-bromine (C-Br) bond is a key strategy for the synthesis of more complex molecules.

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. chemguide.co.ukchemguide.co.ukpressbooks.pub In these reactions, an electron-rich species (the nucleophile) attacks the slightly positive carbon atom bonded to the bromine. pressbooks.pub For instance, heating a halogenoalkane with a solution of sodium or potassium hydroxide (B78521) results in the substitution of the halogen with a hydroxyl (-OH) group, yielding an alcohol. chemguide.co.uk This type of reaction is fundamental in diversifying the functionality of the isochroman (B46142) core.

The C-Br bond in this compound can be converted into a carbon-metal bond, creating highly reactive organometallic intermediates. These reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.org

Aryl Lithium Reagents : These are formed by reacting an aryl halide with lithium metal. libretexts.org Aryl lithium reagents are highly reactive and can be used in a variety of subsequent reactions, including cross-coupling reactions. nih.govsigmaaldrich.comresearchgate.net The reaction involves the reduction of the carbon-halogen bond by the alkali metal. libretexts.org

Grignard Reagents : Prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, Grignard reagents have the general formula R-MgX. chemguide.co.ukbyjus.commasterorganicchemistry.com They are excellent nucleophiles and are commonly used to react with electrophiles like carbonyl compounds. byjus.comyoutube.com The formation of Grignard reagents from 6-bromoisochroman (B65126) has been documented, suggesting a similar reactivity for the 8-bromo isomer. google.com

Organometallic ReagentGeneral FormulaReactantsKey Features
Aryl LithiumAr-LiAryl Halide + Lithium MetalHighly reactive, strong bases. libretexts.orgsigmaaldrich.com
Grignard ReagentR-MgXAlkyl/Aryl Halide + Magnesium MetalExcellent nucleophiles, react with carbonyls. byjus.commasterorganicchemistry.comyoutube.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgmdpi.comnobelprize.org The aryl bromide moiety of this compound is an ideal substrate for these transformations.

In these reactions, a palladium(0) catalyst undergoes oxidative addition with the aryl bromide. nobelprize.org This is followed by a transmetalation step with an organometallic coupling partner (like an organoboron or organozinc compound) and subsequent reductive elimination to form the new bond and regenerate the catalyst. nobelprize.org The tolerance of a bromo substituent to certain reaction conditions makes it beneficial for further chemical manipulations. lookchem.com For example, palladium-mediated cross-coupling has been successfully applied to 6-bromoisochroman. google.com

Oxidative Transformations of this compound

The isochroman ring system is susceptible to oxidation, leading to the formation of various oxidized derivatives. These transformations can be achieved through different methods, including the use of metal catalysts or aerobic oxidation.

Cross-dehydrogenative coupling (CDC) reactions form a new bond by utilizing two C-H bonds, offering an atom-economical alternative to traditional methods. lookchem.comsioc-journal.cnlibretexts.org Copper(II) salts can catalyze the CDC of cyclic benzylic ethers, such as isochroman derivatives, with various simple carbonyl compounds. lookchem.com This reaction is typically mediated by an oxidant like sodium persulfate (Na2S2O8). lookchem.commolaid.com The tolerance of a bromo-substituent on the isochroman ring allows for its participation in these reactions, as demonstrated by the successful coupling of this compound with 1-phenylethanone to yield 2-(this compound-1-yl)-1-phenylethanone. lookchem.com

Reactant 1Reactant 2CatalystOxidantProduct
This compound1-PhenylethanoneCopper(II)Na2S2O82-(this compound-1-yl)-1-phenylethanone lookchem.com

Under aerobic conditions, certain isochroman derivatives can undergo oxidation. For example, 4-bromoisochroman-3-one undergoes autoxidation catalyzed by diisopropylethylamine (DIPEA) to form isochromane-3,4-dione as a key intermediate. acs.org This process is believed to proceed through a radical mechanism involving molecular oxygen. This intermediate, isochromane-3,4-dione, is a valuable building block for the synthesis of complex polycyclic molecules through reactions like the Diels-Alder cycloaddition. acs.org While this specific example involves 4-bromoisochroman-3-one, it highlights the potential for oxidative transformations within the isochroman framework that could be applicable to this compound under appropriate conditions.

Oxidation of Isochromans to Isochromanones Involving Bromine Substituted Analogues

The oxidation of isochroman derivatives to their corresponding isochromanones is a fundamental transformation. While specific studies focusing exclusively on the direct oxidation of this compound to This compound-1-one (B1153800) are not extensively detailed in the provided results, the oxidation of related brominated isochromanones highlights relevant chemistry. For instance, 4-bromoisochroman-3-one can undergo an autoxidation reaction facilitated by diisopropylethylamine (DIPEA), leading to the formation of isochromane-3,4-dione as a key intermediate. acs.org This process is integral to subsequent cycloaddition reactions. acs.org

Furthermore, the synthesis of 7,8-dimethoxy-4-bromoisochroman-3-one has been achieved through methods like the Baeyer-Villiger oxidation of 4,5-dimethoxy-2-indanone. researchgate.netcdnsciencepub.com This demonstrates that the isochromanone core with bromine substitution can be accessed via oxidative routes.

Cycloaddition Reactions Involving Brominated Isochroman Derivatives (e.g., Diels-Alder Reactions)

Brominated isochroman derivatives are valuable precursors in cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The hetero-Diels-Alder reaction, a variant involving heteroatoms, is also relevant for synthesizing heterocyclic compounds. wikipedia.orgsigmaaldrich.com

A notable application involves 4-bromoisochroman-3-one, which, after an initial autoxidation, participates in a Diels-Alder cycloaddition with electron-deficient dienophiles. acs.org This sequence, promoted by DIPEA, leads to the formation of novel bridged polycyclic lactones. acs.org Mechanistic studies have shown that isochromane-3,4-dione is a crucial intermediate that undergoes in situ dienolization and dearomatization before the [4+2] cycloaddition. acs.org

While direct examples of this compound in Diels-Alder reactions are not explicitly detailed, the reactivity of analogous brominated systems underscores their potential. The presence of a bromine atom can enhance the dienophilicity of a system, as seen with 2-brominated cycloalkenones, which are highly reactive and endo-selective dienophiles. organic-chemistry.org

Higher-order cycloaddition reactions, such as [8+2] and [8+3] cycloadditions, represent another facet of the reactivity of related systems, offering pathways to complex fused-ring structures. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Brominated Isochroman Analogues

Reactant(s)Reaction TypeKey IntermediateProduct Type
4-Bromoisochroman-3-one, Dienophile, DIPEAAutoxidation followed by Diels-AlderIsochromane-3,4-dioneBridged polycyclic lactones
(E)-2-bromo-4-aryl-1,3-pentadieneDouble Diels-AlderNot specifiedBicyclo[2.2.2]octene derivatives

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic strategies.

Radical pathways can play a significant role in the transformations of bromoisochroman derivatives. The bromine atom can participate in reactions proceeding through radical intermediates. For instance, the generation of an N,N-diisopropylethylamine (DIPEA) radical via single electron transfer (SET) has been proposed in certain reactions. researchgate.net Nitrogen-based radical intermediates have also been generated from N-hydroxyphthalimides for cross-coupling reactions. acs.org While direct evidence for radical pathways involving this compound is not provided, these examples from related systems suggest the possibility of such mechanisms.

Oxonium intermediates are key in various cyclization reactions. It is generally accepted that electrophilic cyclizations, such as those mediated by iodine, proceed through the formation of an iodonium (B1229267) species, which is a type of halonium ion analogous to a bromonium ion. xmu.edu.cn In iron-catalyzed ring-closing metathesis of aliphatic ethers, cyclic oxonium intermediates are proposed to be involved in the formation of tetrahydropyrans and other cyclic ethers. ethz.ch Zeolites have been shown to catalyze reactions like the Nazarov cyclization by stabilizing carboxonium intermediates. csic.es These intermediates are crucial in facilitating the cyclization process under milder conditions than those required with soluble superacids. csic.es

Kinetic studies and transition state analysis provide deep insights into reaction mechanisms. Experimental techniques like the use of kinetic isotope effects can help determine the rate-limiting step of a reaction. nih.gov For example, an Eyring analysis can reveal the entropy of activation (ΔSǂ), indicating the degree of order in the transition state. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are also employed to identify transition states and understand the origins of selectivity. nih.gov While specific kinetic data for this compound reactions are not available in the provided search results, these methodologies are standard for investigating the reactivity of organic compounds.

Catalytic Methodologies in 8 Bromoisochroman Chemistry

Transition Metal Catalysis for Functionalization and Derivatization

Transition metals are central to the functionalization of aryl halides like 8-bromoisochroman, providing powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone for the modification of aryl bromides and has been widely applied in organic synthesis. thermofishersci.in The C(sp²)-Br bond in this compound is an ideal site for various palladium-catalyzed cross-coupling reactions. These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. thermofishersci.in

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. For this compound, this would involve reacting it with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond at the 8-position.

Heck Coupling: This reaction forms a substituted alkene by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. uwindsor.ca For instance, reacting this compound with an alkene like styrene (B11656) would yield an 8-styrylisochroman derivative. uwindsor.ca

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent. A catalyst system of Pd₂(dba)₃ with a phosphine (B1218219) ligand like PCyp₃ has proven effective for coupling unactivated alkyl halides, a methodology that extends to aryl bromides. organic-chemistry.org

Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the aryl bromide with an amine. This would allow for the introduction of various nitrogen-containing functional groups at the 8-position of the isochroman (B46142) ring.

C-H Activation/Functionalization: Palladium catalysts can also direct the functionalization of C-H bonds. While the C-Br bond is the most reactive site for cross-coupling, palladium can also catalyze intramolecular C-H arylation, as seen in the synthesis of condensed porphyrins from ortho-bromophenyl precursors. mdpi.com Furthermore, palladium-catalyzed transannular C-H functionalization has been demonstrated for alicyclic amines, suggesting potential for complex modifications on derivatives of the isochroman scaffold. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Aryl Bromides This table presents generalized conditions for reactions applicable to this compound based on literature for similar aryl bromides.

Reaction Name Coupling Partner Typical Catalyst/Ligand Typical Conditions Product Type (for this compound)
Suzuki-Miyaura R-B(OH)₂ Pd(OAc)₂, Pd(PPh₃)₄ Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) 8-Aryl/Alkyl-isochroman
Heck Alkene Pd(OAc)₂ / P(o-tol)₃ Base (e.g., Et₃N), 100 °C 8-Alkenyl-isochroman
Negishi R-ZnX Pd₂(dba)₃ / PCyp₃ THF/NMP, 80 °C 8-Alkyl/Aryl-isochroman
Buchwald-Hartwig R₂NH Pd₂(dba)₃ / BINAP Base (e.g., NaOt-Bu), Toluene 8-(Dialkylamino)-isochroman

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations. buffalo.edu Its reactivity is diverse, enabling both one- and two-electron transfer processes. beilstein-journals.org For this compound, copper-catalyzed reactions are particularly relevant for forming C-N, C-O, and C-S bonds via Ullmann-type couplings.

Microwave-assisted copper-catalyzed Ullmann reactions have been shown to be highly efficient for coupling aryl halides with amines, even using elemental copper powder as the catalyst in a phosphate (B84403) buffer. mdpi.com This methodology could be applied to synthesize a library of 8-amino-isochroman derivatives. Furthermore, copper catalysis is integral to modern synthetic methods that merge with other catalytic fields, such as photoredox catalysis for enantioselective coupling reactions. snnu.edu.cn For example, photoinduced copper-catalyzed cyanation reactions have been developed, which could potentially be adapted for this compound to introduce a nitrile group. snnu.edu.cn

Gold catalysis has gained prominence primarily through its ability to act as a potent π-acid, activating alkynes, allenes, and alkenes toward nucleophilic attack. sigmaaldrich.comnih.gov While less common for direct C-Br bond functionalization compared to palladium, gold's utility in complex cascade reactions presents potential applications. For instance, a gold catalyst could be used to construct the isochroman ring system itself via cycloisomerization of an appropriately substituted alkynol. mdpi.com

Recent research has explored gold's role in reactions traditionally dominated by other metals. A gold-catalyzed Heck-type reaction has been reported, which proceeds via migratory insertion and β-hydride elimination steps, offering a complementary regioselectivity to palladium. chemrxiv.org In the context of this compound, a gold catalyst could potentially be used in a tandem reaction where it first catalyzes a cyclization to form a complex polycycle and then participates in a subsequent transformation involving the bromo-substituted aromatic ring. Gold has also been shown to catalyze C(sp²)–H bond functionalization, which could be used to build fused ring systems onto the this compound core. ecnu.edu.cn

Organocatalysis and Biocatalysis in this compound Synthesis and Modification

Metal-free catalytic systems, including small organic molecules and enzymes, offer green and highly selective alternatives for synthesis and modification.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with high stereoselectivity. mdpi.comorganic-chemistry.org While direct functionalization of the C-Br bond via organocatalysis is not common, these catalysts are exceptionally useful for the asymmetric synthesis of the core heterocyclic structure. For example, proline-catalyzed intramolecular aldol (B89426) reactions (a Hajos-Parrish-Eder-Sauer-Wiechert type reaction) are famous for constructing chiral bicyclic systems from prochiral precursors. mdpi.com A similar strategy could be envisioned for the enantioselective synthesis of the isochroman skeleton, which could then be brominated to yield chiral this compound.

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with remarkable specificity under mild conditions. mdpi.comrsc.org For a molecule like this compound, enzymes could be used for selective modifications. For example:

Hydrolases (e.g., lipases, proteases): Could be used for the kinetic resolution of a racemic mixture of a derivative, for instance, by selectively hydrolyzing an ester group attached elsewhere on the molecule.

Oxidoreductases (e.g., P450 monooxygenases): Could potentially hydroxylate specific C-H bonds on the aromatic or aliphatic parts of the molecule, offering a route to further functionalization.

Transferases: Could be used to add functional groups like phosphates, which can alter the molecule's properties. mdpi.com

Photoredox and Electrochemical Catalysis

These emerging fields use light or electric current to drive chemical reactions, often under very mild conditions and without the need for chemical oxidants or reductants.

Electrochemical synthesis is a powerful green chemistry tool. mdpi.comnih.gov A notable application relevant to the isochroman scaffold is the direct electrochemical cross-dehydrogenative coupling (CDC) between the C(sp³)–H bond at the 1-position of the isochroman ring and an N–H bond of an azole. mdpi.comnih.gov This reaction proceeds without any catalyst or external chemical oxidant, at room temperature, and is open to the air. mdpi.com The process involves the anodic oxidation of the isochroman to generate a reactive intermediate that then couples with the azole nucleophile. researchgate.net

This method has been demonstrated for isochroman itself, yielding a range of 1-(azolyl)isochroman products in moderate to excellent yields. mdpi.com Given the mild and selective nature of the electrochemical conditions, this C-H functionalization is expected to be fully compatible with the bromo-substituent on the aromatic ring of this compound, allowing for the synthesis of 8-bromo-1-(azolyl)isochroman derivatives. mdpi.comresearchgate.net

Table 2: Electrochemical C(sp³)–H/N–H Coupling of Isochroman with Azoles This table details the catalyst-free electrochemical coupling applicable to isochroman and its brominated analogues. Data is based on studies with unsubstituted isochroman. mdpi.com

Isochroman Substrate Azole Partner Electrolyte/Solvent Current (mA) Yield
Isochroman Indazole n-Bu₄NPF₆ / MeCN 7.5 85%
Isochroman 4-Nitroindazole n-Bu₄NPF₆ / MeCN 7.5 82%
Isochroman Benzotriazole n-Bu₄NPF₆ / MeCN 7.5 70%
Isochroman Imidazole n-Bu₄NPF₆ / MeCN 7.5 55%

Electrochemical Generation of Brominating Species

The electrochemical synthesis of halogenated organic compounds has emerged as a sustainable and "green" alternative to traditional methods, often avoiding the use of hazardous reagents. core.ac.ukmdpi.com This approach relies on the in-situ generation of reactive halogenating species from stable and readily available halide sources. core.ac.ukmdpi.com

The core principle involves the anodic oxidation of a bromide salt, such as sodium bromide (NaBr) or magnesium bromide (MgBr₂), to generate bromine (Br₂) or other electrophilic bromine species. mdpi.comencyclopedia.pub These electrochemically generated reagents can then react with a substrate in the reaction vessel. This method offers precise control over the generation of the brominating agent, potentially minimizing side reactions and improving safety. core.ac.uk

A general mechanism for the electrochemical bromination at an anode can be described as: 2Br⁻ → Br₂ + 2e⁻

This generated bromine can then participate in electrophilic aromatic substitution or radical reactions, depending on the substrate and reaction conditions. For the synthesis of this compound, the isochroman precursor would be subjected to electrolysis in the presence of a bromide salt. The aromatic ring of the isochroman would undergo electrophilic attack by the electro-generated bromine.

Recent advancements have also focused on the electrochemical generation of hypervalent bromine(III) compounds (λ³-bromanes) from aryl bromides. nih.govrsc.org These species exhibit superior reactivity compared to their iodine(III) counterparts due to the higher oxidizing ability and electrophilicity of the bromanyl unit. nih.gov While this has been demonstrated for various aryl bromides, its direct application to isochroman systems for bromination is an area for further exploration. nih.govrsc.org

Table 1: Examples of Electrochemical Bromination Conditions

Substrate TypeBromine SourceElectrolyte/SolventKey Features
Alkenes and AlkynesNaBrDMF/Acetic AcidSustainable approach using a stable radical bromine source. mdpi.com
Tryptophol DerivativesMgBr₂Not specifiedEnvironmentally friendly with high isolated yields. mdpi.com
GlycalsBu₄NBrAcetonitrileMetal-catalyst-free and oxidant-free conditions. frontiersin.org
N-benzyl-acrylamides2-bromoethan-1-olNot specifiedPaired electrolysis generating low concentrations of bromine. rsc.org

Photoinduced Catalytic Reactions

Photoinduced reactions offer a powerful tool for chemical synthesis, often proceeding under mild conditions with high selectivity. Visible-light photoredox catalysis, in particular, has gained prominence for its ability to generate reactive intermediates. mdpi.com

For the synthesis of this compound, photoinduced benzylic bromination is a highly relevant strategy. The isochroman structure contains a benzylic C-H bond at the 1-position which is susceptible to radical abstraction. However, for bromination on the aromatic ring at the 8-position, an electrophilic aromatic substitution pathway is required.

Recent studies have shown that the choice of photocatalyst and conditions can divert the reaction from a radical pathway to an electrophilic one. For instance, using erythrosine B as a visible-light photoredox catalyst with N-bromosuccinimide (NBS), it is possible to enhance the electrophilicity of the bromine atom, favoring electrophilic aromatic bromination over benzylic bromination. nih.gov This approach could be instrumental in the selective synthesis of this compound from an isochroman precursor.

The proposed mechanism involves the photoexcited state of the catalyst oxidizing NBS to a cationic radical species, which then acts as a potent electrophilic brominating agent. nih.gov This method has been successfully applied to various arenes and heteroarenes, demonstrating its potential for the synthesis of this compound. nih.gov

Alternatively, direct photoinduced benzylic bromination using reagents like NBS or H₂O₂-HBr under visible light is a well-established method for functionalizing the benzylic position of toluenes and related compounds. researchgate.netresearchgate.netnih.gov While this would primarily target the 1-position of the isochroman ring, understanding these pathways is crucial for controlling the selectivity of bromination. Continuous-flow protocols for such reactions have been developed to improve scalability and safety. organic-chemistry.org

Table 2: Examples of Photoinduced Bromination Systems

Substrate TypeBrominating AgentCatalyst/ConditionsOutcome
Arenes and HeteroarenesNBSErythrosine B, visible lightElectrophilic aromatic bromination. nih.gov
ToluenesNBSVisible light, 'on water'Free-radical benzylic bromination. researchgate.net
Aliphatic and Benzylic CompoundsNBSEosin Y, visible lightC-H bond bromination. mdpi.com
Toluene DerivativesHBr/H₂O₂Microchannel reactor, light irradiationOxidative benzylic bromination. nih.gov

Asymmetric Catalysis for Enantioselective Synthesis of Chiral this compound Analogues

The development of asymmetric catalytic methods to produce enantiomerically enriched compounds is a cornerstone of modern organic synthesis, particularly for applications in pharmacology. researchgate.net For this compound, the introduction of chirality can lead to analogues with potentially distinct biological activities.

The enantioselective synthesis of chiral isochroman analogues can be approached through several catalytic strategies. One prominent method involves the rhodium-catalyzed C-H insertion of donor/donor carbenes. researchgate.netrsc.orgrsc.org This methodology has been used to synthesize a variety of isochroman derivatives in good yields with excellent diastereo- and enantioselectivity. researchgate.netrsc.orgrsc.org By starting with an appropriately substituted precursor containing an 8-bromo substituent, this method could provide access to chiral this compound analogues.

Another approach involves the enantioselective synthesis of isochroman precursors that can be subsequently brominated. For example, a method for the synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol has been reported, which provides a handle for further functionalization. core.ac.uk This demonstrates that the synthesis of chiral isochromans with substitution at the 8-position is feasible. Subsequent electrophilic bromination of a related chiral precursor could potentially yield the desired chiral this compound.

Copper-catalyzed asymmetric carboetherification has also been reported for the synthesis of chiral phthalans and isochromans from alkenols, showcasing good functional group tolerance. rsc.org This intramolecular hydroalkoxylation could be adapted for precursors bearing an 8-bromo substituent.

Furthermore, organocatalysis represents a powerful tool for the asymmetric synthesis of isochromans. researchgate.net For instance, chiral phosphoric acid catalysts have been employed in the intramolecular addition of a hydroxy group to an allenamide moiety to generate planar-chiral macrocycles containing the isochroman motif. While this specific example leads to macrocycles, the underlying principle of organocatalyzed cyclization could be adapted for the synthesis of simpler chiral this compound analogues.

Table 3: Selected Asymmetric Catalytic Methods for Isochroman Synthesis

Catalytic SystemReaction TypeKey FeaturesPotential for this compound Analogues
Rh₂(R-PTAD)₄C-H InsertionExcellent diastereo- and enantioselectivity for isochroman formation. researchgate.netrsc.orgrsc.orgApplicable to precursors with an 8-bromo substituent.
Lipase EnzymeKinetic ResolutionStereospecific deacetylation of a racemic isochroman derivative. core.ac.ukCan be applied to resolve racemic this compound derivatives.
Copper/Chiral LigandIntramolecular HydroalkoxylationGood tolerance for various functional groups. rsc.orgFeasible for the cyclization of 8-bromo-substituted alkenols.
Au(I)/Chiral Sc(III)Hetero-Diels-AlderBiomimetic approach to tetracyclic isochromans with high enantioselectivity. nih.govApplicable to the synthesis of complex chiral scaffolds containing the this compound moiety.

Derivatization and Functionalization Strategies for 8 Bromoisochroman

Introduction of Diverse Functional Groups at the Bromine Position

The carbon-bromine bond at the C8-position of 8-bromoisochroman serves as a key site for the introduction of a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in expanding the chemical diversity of the isochroman (B46142) core.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction, for instance, allows for the coupling of this compound with a variety of organoboron reagents, such as arylboronic acids, to yield 8-aryl or 8-heteroaryl isochroman derivatives. researchgate.net Similarly, the Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of 8-alkenylisochromans. researchgate.netlibretexts.org The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of this compound with terminal alkynes, a transformation catalyzed by a combination of palladium and copper complexes. nrochemistry.comresearchgate.net

Furthermore, the Stille coupling, which utilizes organostannane reagents, provides another effective method for the formation of carbon-carbon bonds at the 8-position of the isochroman ring. wikipedia.orgorganic-chemistry.org These reactions are generally tolerant of a wide range of functional groups and can be carried out under relatively mild conditions.

Post-Synthetic Modifications of the this compound Scaffold

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. mdpi.comrsc.orgresearchgate.netillinois.edubath.ac.uk In the context of this compound, once the initial derivatization at the bromine position has been achieved, further modifications can be made to other parts of the molecule to fine-tune its properties.

Amination Reactions

The introduction of nitrogen-containing functional groups is a common strategy in the development of pharmacologically active compounds. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction enables the coupling of this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, to produce the corresponding 8-amino-isochroman derivatives. wikipedia.orgacsgcipr.orgacsgcipr.org

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success and efficiency of the reaction and often requires optimization for specific substrates. researchgate.net

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions, which are applicable to aryl bromides like this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene80-110
Pd₂(dba)₃BINAPCs₂CO₃Toluene80-110
Pd(OAc)₂XPhosK₃PO₄Dioxane100

This table represents generalized conditions for Buchwald-Hartwig amination of aryl bromides and may require optimization for this compound.

Carbonylations

Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group at the 8-position of the isochroman scaffold, providing access to valuable derivatives such as carboxylic acids, esters, and amides. researchgate.net In these reactions, carbon monoxide is inserted into the carbon-bromine bond of this compound in the presence of a palladium catalyst and a suitable nucleophile. mdpi.com

For example, alkoxycarbonylation, using an alcohol as the nucleophile, yields the corresponding 8-isochroman-carboxylate ester. Similarly, aminocarbonylation, with an amine as the nucleophile, leads to the formation of an 8-isochroman-carboxamide. nih.gov Hydroxycarbonylation, which can be achieved using carbon dioxide as the carbonyl source under certain conditions, produces the 8-isochroman-carboxylic acid. nih.gov These carboxylic acid derivatives are versatile intermediates for further functionalization. researchgate.net

The following table outlines general conditions for palladium-catalyzed carbonylation of aryl bromides.

NucleophileCatalyst SystemCO SourceSolventProduct
R-OH (Alcohol)Pd(OAc)₂/dppfCO gasToluene/ROHEster
R₂NH (Amine)PdCl₂(PPh₃)₂CO gasDMFAmide
H₂OPd(OAc)₂/XantphosCO gasDioxaneCarboxylic Acid

This table represents generalized conditions for the carbonylation of aryl bromides and may require optimization for this compound.

Alkylation and Arylation Strategies

As introduced in section 5.1, palladium-catalyzed cross-coupling reactions are paramount for the alkylation and arylation of this compound. The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose due to the commercial availability and low toxicity of boronic acid reagents. nih.govscispace.com This reaction allows for the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov A broad range of aryl, heteroaryl, and even some alkyl groups can be introduced at the 8-position using this methodology. researchgate.net

The Heck reaction provides a powerful means to introduce alkenyl substituents by coupling this compound with various alkenes, such as styrenes and acrylates. nih.govorganic-chemistry.org The reaction typically proceeds via an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Sonogashira coupling is the method of choice for the synthesis of 8-alkynylisochromans. organic-chemistry.orgscirp.org This reaction involves the coupling of this compound with a terminal alkyne and is typically co-catalyzed by palladium and copper salts in the presence of an amine base. researchgate.netresearchgate.net The resulting alkynyl-substituted isochromans are valuable intermediates for further transformations.

Preparation of Complex Isochroman Derivatives for Advanced Applications

The derivatization of this compound through the aforementioned strategies opens the door to the synthesis of complex molecules with potential applications in various fields, most notably in medicinal chemistry. d-nb.info The isochroman core is a key structural element in many biologically active compounds, and the ability to functionalize the 8-position allows for the fine-tuning of their pharmacological properties.

For instance, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to the discovery of novel compounds with enhanced or altered biological activities. Similarly, the installation of amino functionalities through Buchwald-Hartwig amination can modulate the solubility, polarity, and receptor-binding interactions of the resulting molecules. The synthesis of isochroman carboxylic acid derivatives via carbonylation provides a handle for the preparation of amides and esters, which are common functional groups in drug molecules. nih.gov

The development of these complex isochroman derivatives is driven by the search for new therapeutic agents, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the 8-position of the isochroman scaffold is a key enabling technology in this endeavor.

Spectroscopic and Computational Studies on 8 Bromoisochroman

Advanced Spectroscopic Techniques for Structural Elucidation of 8-Bromoisochroman Derivatives

A suite of sophisticated spectroscopic tools is employed to unambiguously determine the structure of this compound derivatives. Each technique offers unique insights, and together they provide a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity. emerypharma.comksu.edu.sa

¹H and ¹³C NMR: One-dimensional NMR experiments are the first step in characterization. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting patterns), and their relative quantities (integration). ismar.org ¹³C NMR provides complementary information about the carbon skeleton, indicating the number of unique carbon environments and their hybridization state. ksu.edu.sachemguide.co.uk For example, in the related compound This compound-1-one (B1153800) , the proton signals have been assigned as shown in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.09d8.0Aromatic H
7.78d8.0Aromatic H
7.29t8.0Aromatic H
4.55t6.0-O-CH₂-
3.15t6.0-CH₂-Ar
Table 1: ¹H NMR spectral data for this compound-1-one in CDCl₃.

2D NMR Techniques: For complex molecules where 1D spectra may have overlapping signals, two-dimensional (2D) NMR experiments are indispensable for definitive structural assignment. clockss.orgresearchgate.net These techniques correlate signals across two frequency axes, revealing connections between atoms that might not be apparent in 1D spectra. libretexts.org

TechniqueAbbreviationPurpose in Structural Elucidation
Correlation Spectroscopy COSYIdentifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This helps establish connectivity within spin systems.
Heteronuclear Single Quantum Coherence HSQCCorrelates directly bonded ¹H and ¹³C nuclei. It is highly effective for assigning which proton is attached to which carbon, simplifying the analysis of the carbon skeleton. libretexts.org
Heteronuclear Multiple Bond Correlation HMBCShows correlations between protons and carbons over two to four bonds. This is crucial for connecting different spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.
Table 2: Key 2D NMR techniques and their application in the structural analysis of this compound derivatives.

By combining these NMR methods, a complete and unambiguous assignment of all proton and carbon signals for this compound derivatives can be achieved.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation patterns, clues about its structure. msu.edu High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value with extremely high accuracy (typically to four or five decimal places), which allows for the determination of a molecule's exact elemental composition. researchgate.net

A key feature in the mass spectrum of any bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uklibretexts.org This results in two molecular ion peaks of almost equal intensity, separated by two m/z units (M+ and M+2). chemguide.co.ukucalgary.ca This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule or fragment ion. libretexts.orgucalgary.cawhitman.edu

For instance, HRMS analysis using electrospray ionization (ESI) can confirm the molecular formula of a derivative like 8-bromo-1H-isochromen-4(3H)-one .

CompoundMolecular FormulaCalculated Exact Mass
8-bromo-1H-isochromen-4(3H)-one C₉H₇BrO₂225.9629
Table 3: Example of HRMS data for an this compound derivative.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.organton-paar.com By diffracting X-rays off a single crystal of a compound, researchers can generate a detailed map of electron density, from which the exact positions of all atoms can be calculated. azolifesciences.com

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of the distances and angles between atoms.

Conformation: The specific spatial arrangement of atoms in the crystal lattice.

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration (R/S) of stereocenters, which is often challenging to establish by spectroscopic methods alone.

While spectroscopic methods provide structural information in solution, X-ray crystallography offers a definitive snapshot of the molecule's structure in its crystalline form. azolifesciences.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.seresearchgate.net These techniques are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure and functional groups. mt.comsepscience.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes (e.g., stretching, bending). It is particularly useful for identifying the presence of specific functional groups. For an this compound derivative, key expected absorptions would include C-H stretches (aromatic and aliphatic), C=C stretches from the aromatic ring, and strong C-O stretches associated with the ether linkage. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). spectroscopyonline.com While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman particularly effective for identifying non-polar bonds, such as C-C bonds in the aromatic ring, and can provide complementary information to the IR spectrum. sepscience.com

The substitution of a bromine atom onto the aromatic ring will influence the vibrational frequencies, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹), and can also affect the C-H out-of-plane bending modes, providing further structural confirmation. Isotopic substitution can also be used to assign specific absorption bands to vibrations. su.selibretexts.orgajchem-a.com

Computational Chemistry Approaches for this compound Systems

Computational chemistry provides theoretical insights into molecular properties that complement experimental data. These methods can predict structures, energies, and reactivity, offering a deeper understanding of a molecule's behavior at an electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a widely used tool in chemistry to calculate molecular properties and predict chemical reactivity. acs.orgresearchgate.net For halogenated heterocyclic systems like this compound, DFT calculations can provide valuable information. nih.govrsc.org

Key applications of DFT for studying this compound include:

Geometry Optimization: Predicting the lowest energy three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data (e.g., from X-ray crystallography).

Electronic Structure Analysis: Calculating the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. acs.orgnih.gov

Predicting Reactivity: Generating molecular electrostatic potential (MESP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict how the molecule will interact with other reagents.

Simulating Spectra: DFT can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. faccts.de

DFT-Derived ParameterInformation GainedRelevance to this compound
Optimized Geometry Most stable 3D structure, bond lengths, angles.Provides a theoretical model of the molecule's shape and conformation.
HOMO/LUMO Energies Electronic excitation properties, kinetic stability.The energy gap indicates the molecule's reactivity; a smaller gap suggests higher reactivity.
Electron Density/MESP Sites for electrophilic and nucleophilic attack.Predicts how this compound will react, identifying the most reactive parts of the molecule.
Calculated Vibrational Frequencies Theoretical IR and Raman spectra.Aids in the interpretation and assignment of experimental vibrational spectra. faccts.de
Table 4: Application of Density Functional Theory (DFT) for the analysis of this compound.

These computational approaches, particularly DFT, are essential for rationalizing the observed properties of this compound and for predicting its reactivity in chemical transformations. thieme-connect.comacs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. capotchem.cn For a molecule like this compound, MD simulations can provide significant insights into its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt by rotation around its single bonds. Understanding these conformations is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional structure.

The general process for conducting an MD simulation for the conformational analysis of this compound would involve several key steps. Initially, a starting 3D structure of the molecule is generated and optimized using quantum mechanical methods. This structure is then placed in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. The system is then subjected to a period of equilibration, where the temperature and pressure are stabilized. mdpi.com Following equilibration, the production phase of the MD simulation is run, during which the positions of all atoms are calculated at very small time intervals, governed by the principles of classical mechanics. chemscene.com This generates a trajectory of the molecule's motion over time.

A representative data table from a hypothetical MD simulation of this compound is presented below to illustrate the type of information that could be obtained.

Conformer Dihedral Angle (°) Potential Energy (kcal/mol) Population (%)
Chair55.2-15.865
Twist-Boat30.1-12.325
Boat0.5-10.110

This table is a hypothetical representation of data that could be generated from a molecular dynamics simulation and is for illustrative purposes only.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling for Structure-Activity Relationship (SAR) studies involves the use of computational methods to correlate the chemical structure of a compound with its biological activity. mdpi.com These models are instrumental in modern drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular features responsible for a desired biological effect. For this compound, SAR studies would aim to understand how the bromine atom at the 8th position, and the isochroman (B46142) scaffold itself, contribute to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a primary approach within in silico SAR modeling. qsartoolbox.org A QSAR model is a mathematical equation that relates a set of molecular descriptors of a compound to its biological activity. qsartoolbox.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). pku.edu.cn To build a QSAR model for a series of isochroman derivatives, including this compound, the biological activities of these compounds against a specific target would first need to be determined experimentally. Then, various molecular descriptors for each compound would be calculated using specialized software. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to derive a correlation between the descriptors and the activity. pku.edu.cn

While specific SAR studies on this compound are not extensively documented, research on the broader class of isochromans has highlighted the importance of substitution patterns on their biological activities. nih.gov For example, modifications at different positions on the isochroman ring have been shown to significantly influence their therapeutic potential. conicet.gov.ar The bromine atom on this compound, being an electron-withdrawing group, is expected to significantly influence the electronic properties of the aromatic ring, which could be a key factor in its interaction with biological targets.

A hypothetical QSAR model for a series of brominated isochroman derivatives might look like the following equation:

Biological Activity (log 1/C) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + 2.1

This equation is a simplified, hypothetical example of a QSAR model and is for illustrative purposes only.

Applications of 8 Bromoisochroman in Advanced Chemical Research

8-Bromoisochroman as a Synthetic Intermediate for Bioactive Molecules

The strategic placement of a bromine atom on the isochroman (B46142) framework allows chemists to construct complex molecular architectures. This has been particularly impactful in the field of medicinal chemistry and natural product synthesis, where the isochroman unit is a recognized privileged scaffold—a molecular framework that is frequently found in biologically active compounds.

A significant application of brominated isochroman derivatives is demonstrated in the total synthesis of rhoeadan alkaloids, a class of natural products with a complex tetracyclic core. A key example is the synthesis of (±)-cis-alpinigenine. While the documented synthesis by Victor Snieckus utilizes 4-bromoisochroman-3-one, a closely related derivative, it exemplifies the crucial role of the bromo-isochromanone scaffold in constructing these intricate natural products. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net

The synthesis provides a convergent and efficient route to the rhoeadan skeleton. cdnsciencepub.com The key steps of this synthesis are outlined below:

Condensation: The process begins with the condensation of 4-bromoisochroman-3-one with an N-methyl-β-phenethylamine derivative. This reaction joins the two primary fragments of the final molecule. cdnsciencepub.comcdnsciencepub.com

Reduction and Cyclization: The resulting aminolactone intermediate is then subjected to reduction, typically with a hydride reagent like diisobutylaluminum hydride (DIBAL-H), followed by an acid-mediated cyclization (e.g., using polyphosphoric acid) to construct the characteristic tetracyclic core of the rhoeadan alkaloids. cdnsciencepub.com

Final Conversion: Subsequent oxidation of this tetracyclic product yields a lactone which is a known precursor that has been converted into both (±)-cis-alpinigenine and (±)-cis-alpinine, thereby completing the formal total synthesis of these natural products. cdnsciencepub.comresearchgate.net

This synthetic strategy highlights the utility of bromoisochromanones as robust building blocks for accessing complex and biologically relevant molecules. The bromine atom is essential for the initial coupling step that sets the stage for the subsequent intramolecular cyclizations.

Table 1: Key Intermediates in the Synthesis of (±)-cis-Alpinigenine Analogs

Intermediate NameStructure/DescriptionRole in SynthesisReference
4-Bromoisochroman-3-one An isochromanone with a bromine atom at the 4-position.Starting material; provides the core isochroman structure and a reactive site for initial coupling. cdnsciencepub.comcdnsciencepub.com
Aminolactone Intermediate Product of the condensation between 4-bromoisochroman-3-one and N-methyl-3,4-dimethoxy-β-phenethylamine.Key intermediate linking the two major molecular fragments. cdnsciencepub.com
Tetracyclic Rhoeadan Skeleton The core polycyclic structure of the alkaloid family.Formed via reduction and intramolecular cyclization of the aminolactone. cdnsciencepub.com
Lactone Precursor An oxidized form of the tetracyclic skeleton.The final intermediate that is converted to the target natural products, Alpinigenine and Alpinine. cdnsciencepub.comresearchgate.net

The isochroman skeleton is a well-established "privileged structure" in medicinal chemistry, appearing in compounds with a wide spectrum of pharmacological activities. mdpi.com Researchers leverage this scaffold to develop novel drug candidates for various therapeutic targets. This compound is an ideal starting point for creating libraries of new chemical entities, as the bromine atom can be readily substituted to introduce diverse functional groups, allowing for systematic exploration of structure-activity relationships (SAR).

Isochroman derivatives have been synthesized and investigated for a range of biological activities, including:

Central Nervous System (CNS) agents

Antimicrobial and antifungal agents

Antihypertensive agents

Antitumor agents

Antioxidant and anti-inflammatory agents

A notable example involves the synthesis of isochroman analogs of known drugs to create new selective agonists. For instance, bromo-isochroman derivatives have been used to synthesize novel Retinoid-X-Receptor (RXR) selective agonists, which are important in cancer therapy. mdpi.com In this process, the bromo-isochroman is typically lithiated and then coupled with other molecular fragments to build the final drug candidate. mdpi.com This modular approach enables the rapid generation of diverse analogs for biological screening.

Utility in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is a less explored but emerging area of interest. While detailed research findings are limited, the inherent chemical properties of the molecule suggest potential applications. The presence of a bromine atom makes it a candidate for incorporation into polymers to impart specific properties.

Brominated compounds are widely used as flame retardants. additivesforpolymer.com The bromine atom can function by interrupting the radical chain reactions that occur during combustion in the gas phase. Although specific research on this compound as a flame retardant is not extensively documented in academic literature, it is theoretically plausible that it could be used as a reactive flame retardant. This would involve incorporating it as a monomer into a polymer backbone, such as in polyesters or polyurethanes. This covalent bonding would prevent the leaching that can occur with additive flame retardants, offering a more permanent and potentially safer solution. The thermal stability of the isochroman ring system could also be advantageous for producing polymers designed for high-temperature applications. basf.com However, this remains a field requiring further investigation to validate its practical utility.

Green Chemistry Approaches in this compound Synthesis and Applications

In recent years, the principles of green chemistry—which focus on designing chemical processes that are environmentally benign, reduce waste, and minimize the use of hazardous substances—have become increasingly important. The synthesis and application of isochroman derivatives are also being viewed through this lens.

Several greener synthetic methodologies are being applied to isochroman chemistry:

Catalytic Reactions: Modern synthetic methods aim to replace stoichiometric reagents with catalytic ones. The development of transition-metal-catalyzed and organocatalyzed asymmetric syntheses of isochroman derivatives allows for the creation of chiral molecules with high efficiency and stereoselectivity, reducing waste and energy consumption. rsc.org

Aerobic Oxidation: A notable green approach involves the tandem aerobic oxidation of 4-bromoisochroman-3-one. This process uses molecular oxygen from the air as the ultimate oxidant, which is an environmentally friendly and atom-economical approach to generate a reactive isochromane-3,4-dione intermediate. researchgate.net This intermediate can then undergo further reactions, such as Diels-Alder cycloadditions, to build complex polycyclic molecules in a one-pot sequence, minimizing purification steps and solvent usage. researchgate.net

Electrochemical Synthesis: Electro-organic chemistry offers a powerful and sustainable alternative to traditional chemical oxidants or reductants. The electrochemical cross-dehydrogenative coupling (CDC) of isochromans with other molecules, such as azoles, has been demonstrated. mdpi.com This method avoids the need for external chemical oxidants and often proceeds under mild conditions, generating minimal waste. mdpi.comcardiff.ac.uk

Enzyme-Mediated Synthesis: Biocatalysis represents a key pillar of green chemistry. The use of enzymes, such as laccases, for the oxidative cleavage or cyclization reactions to form isochromanone scaffolds is being explored. rsc.orggrafiati.com These enzymatic reactions occur in aqueous media under mild conditions and offer high selectivity, representing a sustainable route to these valuable heterocyclic compounds.

By adopting these green chemistry principles, researchers are making the synthesis and application of this compound and its derivatives more sustainable and environmentally responsible.

Q & A

Q. Tables for Methodological Reference

Parameter Technique Purpose Example Reference
Reaction Yield OptimizationDesign of Experiments (DoE)Identify optimal catalyst/solvent conditions
Structural ValidationX-ray CrystallographyResolve stereochemical ambiguities
Computational ModelingDFT (B3LYP/6-311+G(d,p))Predict electronic effects of bromine

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